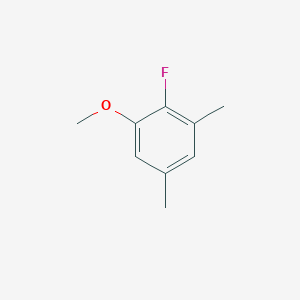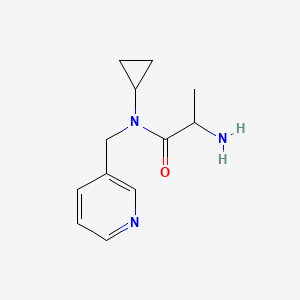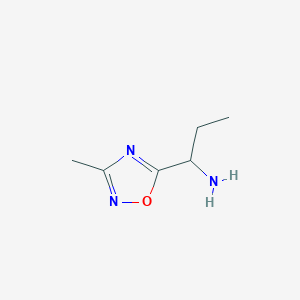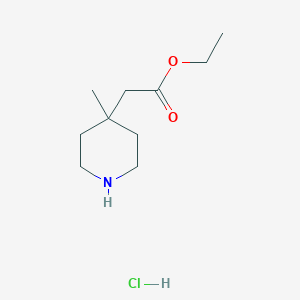
4-(Difluoromethoxy)-2-iodo-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-iodo-1-methylbenzene is an organic compound characterized by the presence of difluoromethoxy, iodine, and methyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by iodination and methylation. One common method involves the reaction of 4-hydroxy-2-iodo-1-methylbenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product . Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Analyse Chemischer Reaktionen
4-(Difluoromethoxy)-2-iodo-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-iodo-1-methylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets . Pathways involved may include inhibition of signal transduction processes or disruption of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethoxy)-2-iodo-1-methylbenzene can be compared with other similar compounds such as:
4-(Trifluoromethoxy)-2-iodo-1-methylbenzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical reactivity and biological activity.
4-(Difluoromethoxy)aniline: This compound has an amino group instead of an iodine atom, leading to different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H7F2IO |
|---|---|
Molekulargewicht |
284.04 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(4-7(5)11)12-8(9)10/h2-4,8H,1H3 |
InChI-Schlüssel |
LKTGPVYFFVKDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)

![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)





![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)





